methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate
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Description
Methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.12527733 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been associated with diverse biological activities . They can play a role in the synthesis of neurotransmitters such as acetylcholine , which is crucial for the normal functioning of the nervous system.
Mode of Action
Thiazole derivatives have been known to interact with biochemical pathways and enzymes, potentially stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They can help the body release energy from carbohydrates during metabolism . Additionally, they can play a role in the synthesis of neurotransmitters, such as acetylcholine , which is essential for the normal functioning of the nervous system.
Pharmacokinetics
The lipophilic nature of similar compounds allows them to cross the blood-brain barrier , which could impact their bioavailability.
Result of Action
Similar compounds, such as mptp, have been known to cause permanent symptoms of parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as the presence of monoamine oxidase inhibitors, which can prevent the metabolism of certain compounds, minimizing toxicity, and preventing neural death .
Biological Activity
Methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H22N2O3S |
Molecular Weight | 358.45 g/mol |
CAS Number | Not available |
IUPAC Name | This compound |
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the carbamoyl and formamido groups. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various thiazole-(benz)azole derivatives and evaluated their effects against A549 (lung cancer) and C6 (brain cancer) cell lines. The results showed that certain derivatives could induce apoptosis in tumor cells, suggesting a potential pathway for anticancer activity through the activation of caspase pathways .
In particular, compounds with similar structural motifs to this compound demonstrated promising results in inhibiting cell proliferation and promoting apoptosis. For example, compounds featuring 5-chloro and 5-methylbenzimidazole groups were noted for their significant anticancer effects .
The proposed mechanism of action for thiazole derivatives involves:
- Inhibition of DNA Synthesis : Studies have shown that these compounds can interfere with DNA replication processes.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
- Targeting Specific Pathways : Certain thiazole derivatives have been identified to inhibit specific kinases involved in cancer progression .
Study 1: Anticancer Activity Evaluation
A study published in PubMed evaluated a series of thiazole derivatives for their anticancer properties. The evaluation included MTT assays to determine cell viability and acridine orange/ethidium bromide staining to assess apoptosis. Results indicated that compounds with structural similarities to this compound had significant cytotoxic effects against the tested cancer cell lines .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of thiazole-containing compounds. This study highlighted how modifications in the thiazole ring could enhance biological activity, providing insights into designing more potent anticancer agents .
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-18(30-21(24-14)15-6-4-3-5-7-15)12-13-23-19(26)20(27)25-17-10-8-16(9-11-17)22(28)29-2/h3-11H,12-13H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQHIIVMUAVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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